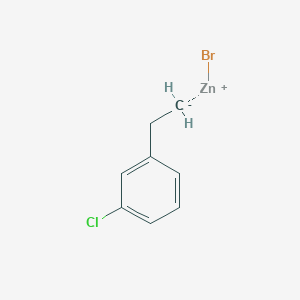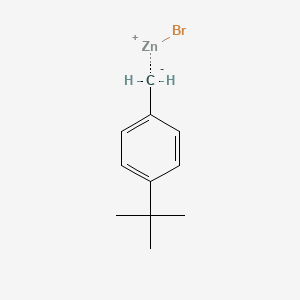
4-tert-Butylbenzylzinc bromide, 0.5M in tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylbenzylzinc bromide, 0.5M in tetrahydrofuran (THF), is an organozinc compound . It is a solution with a concentration of 0.5 M in THF . The compound has a molecular formula of C11H15BrZn .
Molecular Structure Analysis
The molecular structure of 4-tert-Butylbenzylzinc bromide can be represented by the SMILES stringCC(C)(C)[Zn]Br . This indicates that the molecule consists of a zinc atom bonded to a bromine atom and a tert-butyl group. Physical And Chemical Properties Analysis
4-tert-Butylbenzylzinc bromide is a liquid at room temperature . It has a density of 0.966 g/mL at 25 °C . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Partial Oxidation and Catalysis
The partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde, a process involving derivatives similar to 4-tert-Butylbenzylzinc bromide, highlights the role of bromide ions and metal acetates in catalysis. The study reveals insights into selectivity and mechanism, showing the formation of benzylic radical species and their subsequent reactions leading to different products based on the catalyst used. This research is significant for understanding the oxidative processes and selectivity in organic synthesis (van de Water et al., 2007).
Lithium-Bromine Exchange Reactions
The effect of solvent on lithium-bromine exchange reactions of aryl bromides, including compounds similar to 4-tert-Butylbenzylzinc bromide, has been studied. This research provides valuable information on the influence of solvent systems on the efficiency of these reactions, which is crucial for synthetic strategies involving organolithium compounds (Bailey et al., 2006).
Stereocontrolled Oxidation
Stereocontrolled oxidation processes involving thiacalix[4]arenes and related compounds demonstrate the ability to control the stereochemistry in the oxidation of complex molecules. This research is relevant for understanding how specific substituents and reaction conditions can influence the outcome of oxidation reactions, which is critical for the design of molecules with precise stereochemical configurations (Morohashi et al., 2000).
Photolabile Carbene Generation
Research on compounds like 4-bromobenzyl derivatives, which are structurally related to 4-tert-Butylbenzylzinc bromide, shows their use in generating photolabile carbenes. This study provides insights into the synthesis and applications of such compounds in biochemistry, particularly in the development of photoaffinity labels (Nassal, 1983).
New Protecting Groups for Alcohols
The development of new alcohol protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, demonstrates the utility of benzyl ether-type protecting groups in organic synthesis. This research is particularly relevant for the protection and deprotection strategies in the synthesis of complex organic molecules (Crich et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
bromozinc(1+);1-tert-butyl-4-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.BrH.Zn/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSUOQLCFFZTBQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)
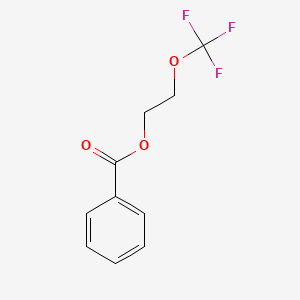
![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)

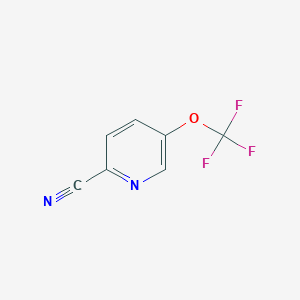

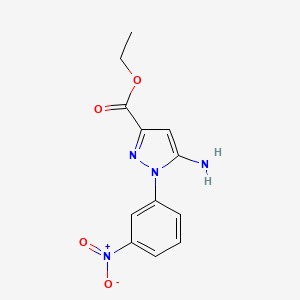
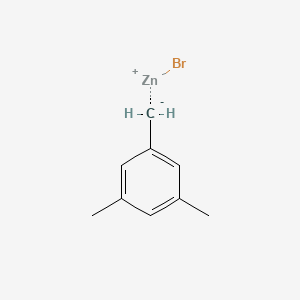
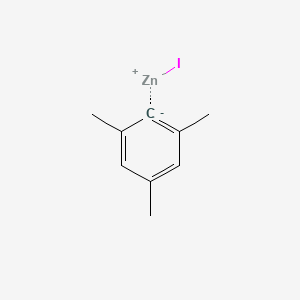


![2-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333747.png)
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333753.png)
